molecular formula C16H17N5O B12613620 7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one CAS No. 918663-19-1

7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B12613620
CAS No.: 918663-19-1
M. Wt: 295.34 g/mol
InChI Key: XKUDPVBAAUXXQC-UHFFFAOYSA-N
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Description

7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one (CAS 918663-19-1) is a chemical compound built on the pyrimido[4,5-d]pyrimidine scaffold, a structure of high interest in medicinal chemistry due to its diverse biological activities . This bicyclic system, comprising two fused pyrimidine rings, is recognized as a privileged structure in drug discovery . The specific substitution pattern of this compound, featuring a butylamino chain and a phenyl ring, is designed to modulate its physicochemical properties and biological interactions. Pyrimido[4,5-d]pyrimidine derivatives have been extensively investigated for their potent biological activities. Research has identified analogs within this chemical class that exhibit a broad spectrum of pharmacological properties, including significant antitumor and anticancer effects against various cell lines . Furthermore, this scaffold is found in compounds that act as tyrosine kinase inhibitors , targeting key enzymes involved in cellular signaling pathways . Beyond oncology, the pyrimidopyrimidine core is present in molecules demonstrating antiviral activity, including efficacy against human coronaviruses like HCoV-229E, as well as antimicrobial and anti-inflammatory effects . Some derivatives have also shown promising neuroprotective and antioxidant properties, with the ability to inhibit Aβ 1–42 self-aggregation, suggesting potential research applications in neurodegenerative diseases such as Alzheimer's . The compound is supplied for research purposes as part of a toolkit for developing novel therapeutic agents and probing biochemical pathways. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

918663-19-1

Molecular Formula

C16H17N5O

Molecular Weight

295.34 g/mol

IUPAC Name

2-(butylamino)-7-phenyl-6H-pyrimido[4,5-d]pyrimidin-5-one

InChI

InChI=1S/C16H17N5O/c1-2-3-9-17-16-18-10-12-14(21-16)19-13(20-15(12)22)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H2,17,18,19,20,21,22)

InChI Key

XKUDPVBAAUXXQC-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC=C2C(=O)NC(=NC2=N1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine derivatives with butylamine and phenyl-substituted reagents. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process typically involves crystallization or chromatography techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases involved in cell signaling pathways.

    Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This makes it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Key Observations :

  • R7 Substituents: The butylamino group in the target compound introduces a longer alkyl chain compared to benzylamino (7a) or chlorophenyl (Compound 126). This increases lipophilicity (logP) and may enhance membrane permeability but could reduce solubility .
  • Synthesis Efficiency : Yields vary widely; Compound 126 achieved 82% yield via optimized multi-step synthesis, while 7a was isolated in 65% yield .

Key Observations :

  • Target Specificity: The butylamino-phenyl analog is hypothesized to inhibit CDK2, similar to 7a, which showed sub-µM activity . In contrast, Compound 35 targets epigenetic enzymes (LSD1/HDAC6), highlighting how minor structural changes redirect activity .
  • Potency: 3d/3g induced G1/S arrest at 0.1–1 µM, suggesting that substitutions at R7 (e.g., methylamino vs. butylamino) modulate potency .

Physicochemical and Pharmacokinetic Profiles

  • Metabolic Stability: Bulkier substituents (e.g., benzylamino in 7a) may reduce metabolic clearance compared to alkyl chains like butylamino .
  • Crystallinity : Analogs like 7a and the target compound exhibit high melting points (>300°C), indicative of strong intermolecular hydrogen bonding and crystalline stability .

Biological Activity

7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant research findings.

  • Molecular Formula : C16H17N5O
  • Molecular Weight : 295.34 g/mol
  • LogP : 2.426 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA) : 87.05 Ų

The compound primarily acts as a modulator of various biochemical pathways. Its structure suggests potential interactions with enzymes and receptors involved in cellular signaling and metabolic processes.

Antitumor Activity

Research indicates that 7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest, as evidenced by:

  • IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across various cancer cell lines, indicating moderate potency compared to standard chemotherapeutic agents.

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on specific enzymes:

  • Tyrosinase Inhibition : Similar compounds have shown promise in inhibiting tyrosinase, an enzyme critical in melanin synthesis. While specific data on this compound is limited, related studies suggest a potential for similar activity.

Cytotoxicity Studies

Cytotoxicity assays conducted on B16F10 melanoma cells revealed that the compound does not exhibit significant cytotoxic effects at low concentrations (up to 5 µM). However, at higher concentrations (≥10 µM), a marked decrease in cell viability was observed, suggesting a dose-dependent response.

Study 1: Antiproliferative Effects

A study examined the antiproliferative effects of various pyrimidine derivatives, including 7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one. The results indicated that this compound significantly reduced cell viability in several cancer cell lines after 48 hours of treatment.

Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)25
B16F10 (Melanoma)20

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism of action of similar pyrimidine derivatives. It was found that these compounds could induce apoptosis through the mitochondrial pathway, characterized by increased caspase activity and altered mitochondrial membrane potential.

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